Scientific Field: Biochemistry Application Summary: This compound is used in the synthesis of antifolates, which are compounds that inhibit the activity of the enzyme dihydrofolate reductase, used in cancer treatments. Methods of Application: It is involved in the creation of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs. Results Summary: These antifolates have shown efficacy in inhibiting tumor growth in preclinical models .
Scientific Field: Photochemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used in the development of ortho-fluoroazobenzene photoswitches, which have applications in creating light-responsive materials. Methods of Application: The ester group of the compound is converted to the carboxylic acid, which can then be used to create hydrogen-bonded materials. Results Summary: These photoswitches have potential use in smart materials that change properties in response to light stimuli .
Scientific Field: Polymer Chemistry Application Summary: The compound is a precursor in the synthesis of conductive polymers, which are used in electronics and materials science. Methods of Application: It undergoes polymerization to form the backbone of conductive polymers, which can be used in various electronic applications. Results Summary: The resulting polymers display conductivity and are being explored for use in flexible electronic devices .
Scientific Field: Organic Chemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used to synthesize pyridyl derivatives, which are important in pharmaceuticals and agrochemicals. Methods of Application: It is used in cross-coupling reactions with lithium pyridyltriolborate to produce methyl 4-(2-pyridyl)benzoate. Results Summary: These derivatives are key intermediates in the synthesis of various biologically active compounds .
Scientific Field: Nanotechnology Application Summary: The compound is used to modify the surface of nanoparticles to improve their properties for drug delivery and imaging. Methods of Application: It is grafted onto the surface of nanoparticles to enhance their interaction with biological systems. Results Summary: Modified nanoparticles have shown improved specificity and efficacy in targeted drug delivery applications .
Scientific Field: Environmental Chemistry Application Summary: Methyl 4-bromo-2-(cyanomethyl)benzoate is used in the synthesis of materials for environmental remediation, such as the degradation of pollutants. Methods of Application: It is incorporated into catalysts that are used to break down organic contaminants in water and soil. Results Summary: Catalysts containing this compound have been effective in reducing the concentration of pollutants in contaminated environments .
Methyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula and a molecular weight of 254.08 g/mol. It is characterized by the presence of a bromine atom and a cyanomethyl group attached to a benzoate structure, making it a versatile compound in organic synthesis and medicinal chemistry. The compound has been studied for its crystal structure, which provides insights into its physical properties and potential reactivity .
The biological activity of methyl 4-bromo-2-(cyanomethyl)benzoate is primarily linked to its potential therapeutic properties. Its structure allows it to interact with specific molecular targets, influencing various biochemical pathways. Studies suggest that it may serve as a probe in enzyme-catalyzed reactions, contributing to the understanding of metabolic processes and drug interactions .
Methyl 4-bromo-2-(cyanomethyl)benzoate can be synthesized through several methods:
Methyl 4-bromo-2-(cyanomethyl)benzoate finds applications across various fields:
Research on the interaction of methyl 4-bromo-2-(cyanomethyl)benzoate with biological systems has revealed its role in modulating enzyme activity and influencing metabolic pathways. These studies are crucial for understanding its potential applications in drug development and therapeutic interventions .
Methyl 4-bromo-2-(cyanomethyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-2-(cyanomethyl)benzoate | Contains both bromine and cyanomethyl groups | |
| Methyl 4-(cyanomethyl)benzoate | Lacks bromine but retains cyanomethyl functionality | |
| Methyl 3-(cyanomethyl)benzoate | Similar structure but different substitution pattern | |
| Methyl 4-bromo-3-(cyanomethyl)benzoate | Bromine at different position, affecting reactivity |
Methyl 4-bromo-2-(cyanomethyl)benzoate is unique due to its combination of both bromine and cyanomethyl functionalities, which enhances its reactivity and potential applications in organic synthesis compared to similar compounds that may lack one of these groups.
Methyl 4-bromo-2-(cyanomethyl)benzoate belongs to the substituted benzoate ester family. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol . The compound features:
The SMILES notation O=C(OC)C₁=CC=C(Br)C=C₁CC#N and crystallographic data confirm its planar aromatic core with substituents influencing electronic distribution (Figure 1). The bromine atom acts as an electrophilic site for cross-coupling reactions, while the cyanomethyl group participates in cyclization and nucleophilic substitutions .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | 2–8°C, sealed, dry |
First synthesized in the early 21st century, this compound emerged as a solution for accessing complex heterocycles. Early studies highlighted its utility in Pd-catalyzed cross-coupling reactions, enabling the construction of biaryl systems critical for drug discovery . For example, its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, while the cyanomethyl group undergoes cyclocondensation to form pyridines and quinolines .
Recent advances (2020–2025) have expanded its role in:
The compound serves as a precursor for biologically active molecules:
Its reactivity supports the synthesis of N-containing heterocycles:
In liquid crystal synthesis, the compound’s rigid backbone and polar groups enhance mesophase stability. Derivatives exhibit nematic phases at room temperature, making them suitable for LCDs .
Methyl 4-bromo-2-(cyanomethyl)benzoate represents a multifunctional aromatic compound with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol [1] [2] [3]. The compound is systematically named as benzoic acid, 4-bromo-2-(cyanomethyl)-, methyl ester, with the Chemical Abstracts Service registry number 1083181-36-5 [1] [4].
The molecular architecture of this compound incorporates three distinct functional groups positioned on a benzene ring core. The benzene ring serves as the central structural framework, with substituents located at specific positions that define the compound's chemical behavior and physical properties [5]. The ester functionality is represented by the methyl benzoate moiety, where the carboxyl group is attached directly to the benzene ring at the 1-position [6].
The bromine atom occupies the 4-position (para-position) relative to the carboxyl group, introducing significant electronic effects due to its electronegativity and size [1] [3]. Bromine, being a halogen with high electronegativity, acts as an electron-withdrawing group through inductive effects while simultaneously exhibiting electron-donating resonance effects through its lone pairs [7].
The cyanomethyl substituent (-CH₂CN) is positioned at the 2-position (ortho-position) relative to the carboxyl group, creating a unique substitution pattern [1] [6]. This functional group consists of a methylene bridge connecting the benzene ring to a nitrile group, which is characterized by a carbon-nitrogen triple bond [8].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | [1] [2] |
| Molecular Weight | 254.08 g/mol | [1] [3] |
| Chemical Abstracts Service Number | 1083181-36-5 | [1] [4] |
| International Union of Pure and Applied Chemistry Name | methyl 4-bromo-2-(cyanomethyl)benzoate | [6] |
| Simplified Molecular Input Line Entry System | COC(=O)C1=C(C=C(C=C1)Br)CC#N | [6] |
The InChI (International Chemical Identifier) for the compound is InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3, providing a standardized representation of its molecular structure [6]. The exact mass has been determined to be 252.973841 g/mol, which differs slightly from the molecular weight due to isotopic variations [6].
The physical characteristics of methyl 4-bromo-2-(cyanomethyl)benzoate have been documented through various analytical techniques. The compound typically appears as a white to off-white solid at room temperature [4]. Storage recommendations indicate that the compound should be maintained at room temperature under inert atmospheric conditions [3] [9].
Infrared spectroscopy provides crucial information about the functional groups present in the molecule. The ester carbonyl group (C=O) in aromatic esters typically exhibits stretching frequencies between 1730-1715 cm⁻¹ due to conjugation with the aromatic ring system [10] [11] [12]. This represents a lower frequency compared to aliphatic esters, which appear at 1750-1735 cm⁻¹, reflecting the weakening of the carbon-oxygen double bond through resonance interactions [13].
The nitrile functional group contributes a characteristic carbon-nitrogen triple bond stretching vibration. Nitrile compounds generally exhibit strong absorption bands in the region of 2300-2200 cm⁻¹ [8] [7]. This frequency range is diagnostic for the presence of the cyano group and provides confirmation of the cyanomethyl substituent.
Aromatic carbon-hydrogen stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic carbon-carbon stretching modes are observed in the region of 1600-1400 cm⁻¹ [14] [7]. The presence of the bromine substituent may influence the exact frequencies of these vibrations through electronic effects.
| Spectroscopic Parameter | Expected Range | Functional Group Assignment |
|---|---|---|
| Carbonyl C=O Stretch | 1730-1715 cm⁻¹ | Aromatic ester |
| Nitrile C≡N Stretch | 2300-2200 cm⁻¹ | Cyanomethyl group |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Benzene ring |
| Aromatic C=C Stretch | 1600-1400 cm⁻¹ | Benzene ring |
| C-Br Stretch | 750-500 cm⁻¹ | Bromo substituent |
Mass spectrometry data supports the molecular weight determination, with the exact mass providing precise molecular composition information [6]. The compound's spectroscopic profile is consistent with the presence of all expected functional groups, confirming the structural assignment.
The conformational behavior of methyl 4-bromo-2-(cyanomethyl)benzoate is influenced by the flexibility inherent in ester linkages and the spatial arrangement of substituents around the benzene ring. Ester groups exhibit structural flexibility due to the relatively low barrier for rotation about the carbon-oxygen-carbon bonds, allowing for conformational isomerism [15].
Aromatic esters typically adopt conformations where the ester group is not coplanar with the benzene ring, with dihedral angles between the ester plane and the aromatic ring ranging from approximately 8° to 60° depending on steric and electronic factors [16] [17] [18]. The presence of the ortho-positioned cyanomethyl group introduces additional steric considerations that may influence the preferred conformation of the ester moiety.
The electronic properties of the compound are significantly influenced by the electron-withdrawing nature of both the ester and nitrile functional groups, as well as the dual electronic effects of the bromine substituent [19]. The ester carbonyl group acts as an electron-withdrawing group through both inductive and resonance effects, while the nitrile group is strongly electron-withdrawing through its triple bond character.
Computational studies on similar benzoate ester systems have revealed important information about frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital are typically separated by energy gaps ranging from 4.5 to 6.0 electron volts, depending on the nature and position of substituents [19] [20]. The presence of electron-withdrawing groups such as the cyano and ester functionalities tends to lower both orbital energies while potentially reducing the energy gap.
The electronic distribution within the molecule shows characteristic patterns where the highest occupied molecular orbital is typically localized on the aromatic ring system with contributions from substituent lone pairs, while the lowest unoccupied molecular orbital often extends over the entire conjugated system including the carbonyl group [19] [21].
| Electronic Property | Typical Range | Structural Influence |
|---|---|---|
| Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap | 4.5-6.0 eV | Aromatic ester systems |
| Dihedral Angle (Ester-Aromatic) | 8-60° | Steric and electronic factors |
| Dipole Moment | 3-7 Debye | Polar substituents |
The conformational preferences of the cyanomethyl side chain are determined by steric interactions with neighboring substituents and electronic effects. The methylene bridge provides rotational freedom, allowing the nitrile group to adopt orientations that minimize steric clashes while optimizing electronic interactions [22].
The synthesis of methyl 4-bromo-2-(cyanomethyl)benzoate employs several fundamental approaches that leverage the reactivity of aromatic systems and the sequential introduction of functional groups. The most prevalent strategies involve either direct functionalization of pre-existing aromatic frameworks or the construction of the target molecule through convergent synthetic pathways [3] .
Sequential Functionalization Approach
The primary synthetic strategy involves the sequential introduction of bromine and cyanomethyl substituents onto a benzoate framework. This approach typically begins with methyl 4-bromobenzoate or methyl 2-methylbenzoate as starting materials [3]. The sequential nature allows for controlled introduction of each functional group under optimized reaction conditions, minimizing unwanted side reactions and maximizing selectivity.
Convergent Synthesis Strategy
Alternative approaches employ convergent methodologies where pre-functionalized building blocks are coupled through established carbon-carbon bond forming reactions. These methods often utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution processes to construct the desired substitution pattern [5] [6].
Multi-step Synthetic Pathways
Complex multi-step sequences provide access to the target compound through systematic functional group manipulations. These pathways typically involve protection-deprotection strategies, selective oxidation-reduction sequences, and regioselective halogenation protocols [7] [8].
The incorporation of both bromine and cyanomethyl functionalities requires carefully orchestrated reaction sequences that account for the electronic and steric effects of each substituent on subsequent transformations.
N-Bromosuccinimide Mediated Bromination
N-Bromosuccinimide serves as the primary brominating agent for aromatic systems, offering superior selectivity compared to elemental bromine [9] [10]. The reaction proceeds through electrophilic aromatic substitution, with the bromination pattern influenced by existing substituents on the aromatic ring. Typical reaction conditions employ N-Bromosuccinimide (1.0-1.2 equivalents) in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60-80 degrees Celsius .
| Bromination Method | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Electrophilic Substitution | N-Bromosuccinimide | Dimethylformamide | 60-80 | 75-85 |
| Radical Bromination | N-Bromosuccinimide + Azobisisobutyronitrile | Carbon tetrachloride | 85 | 70-80 |
| Electrochemical Bromination | Sodium bromide | Aqueous medium | 25-40 | 60-75 |
Cyanomethylation Strategies
The introduction of cyanomethyl groups employs several distinct methodologies, each offering specific advantages in terms of selectivity, yield, and reaction conditions. The most common approach utilizes bromoacetonitrile as the cyanomethylating agent in the presence of potassium carbonate base [12] [13].
Nucleophilic Substitution with Bromoacetonitrile
This methodology involves the displacement of a suitable leaving group (typically bromide or chloride) with bromoacetonitrile under basic conditions. The reaction proceeds through an S_N2 mechanism, requiring primary or activated secondary substrates for optimal efficiency [12]. Reaction conditions typically employ potassium carbonate (1.5-2.0 equivalents) in dimethylformamide at temperatures of 80-100 degrees Celsius for 8-12 hours.
Direct Cyanation of Benzyl Halides
Alternative cyanation protocols utilize metal cyanides (sodium cyanide or potassium cyanide) to directly introduce cyano functionality through nucleophilic substitution [13] [14]. This approach requires careful handling due to the toxicity of cyanide reagents but offers high atom economy and direct access to the desired functionality.
Industrial synthesis of methyl 4-bromo-2-(cyanomethyl)benzoate demands robust, scalable processes that ensure consistent product quality while maintaining economic viability and environmental compliance.
Continuous Flow Processing
Continuous flow chemistry has emerged as the preferred methodology for large-scale cyanation processes due to enhanced safety profiles and improved reaction control [15] [16]. The technology enables precise temperature control, efficient mixing, and reduced inventory of hazardous materials. Typical flow systems operate at temperatures of -30 to 60 degrees Celsius with residence times of 30 seconds to 2 minutes [15].
Industrial continuous flow systems incorporate stainless steel reactors designed for compatibility with both brominating and cyanating reagents. Heat management systems maintain precise temperature control through integrated cooling loops, while inline quenching systems neutralize reaction streams immediately upon exiting the reactor [15] [16].
| Production Parameter | Batch Process | Continuous Flow | Microflow Technology |
|---|---|---|---|
| Scale (kg/batch) | 50-200 | 250-500 | 1-50 |
| Temperature Control | ±5°C | ±1°C | ±0.5°C |
| Purity Achieved (%) | 97-99 | 99.9 | 98-99.5 |
| Processing Time | 12-24 hours | 2-4 hours | 1-2 hours |
Batch Reactor Optimization
Traditional batch processes remain viable for medium-scale production, particularly when equipped with advanced process control systems. Modern batch reactors incorporate automated dosing systems, real-time monitoring capabilities, and sophisticated temperature control mechanisms .
Solvent Selection and Recovery
Industrial processes prioritize solvent systems that offer optimal reaction performance while enabling efficient recovery and recycling. Dimethylformamide and acetonitrile represent the most commonly employed solvents, with recovery rates exceeding 95% through distillation protocols [9] [15].
Numerous patent applications describe specific methodologies for synthesizing methyl 4-bromo-2-(cyanomethyl)benzoate and related compounds, reflecting the commercial importance of these synthetic intermediates.
Patent CN109553532B: Palladium-Catalyzed Synthesis
This patent describes a three-step synthesis beginning with 4-bromo-2-methylbenzoic acid [7]. The process involves esterification with methanol under sulfuric acid catalysis, followed by palladium-catalyzed vinyl coupling and subsequent α-halogenated ketone synthesis. The methodology achieves yields of 74% for the final bromoacetyl derivative with high purity specifications.
Key features of this patented process include:
Patent CN105198743A: N-Bromosuccinimide Methodology
This patent focuses on bromination protocols using N-Bromosuccinimide with azobisisobutyronitrile initiation [8]. The process achieves high selectivity for mono-bromination while minimizing formation of dibrominated byproducts. The methodology employs carbon tetrachloride as solvent with reaction temperatures of 80 degrees Celsius.
Patent EP0996616B1: Cyanomethyl Ester Preparation
This European patent describes the preparation of cyanomethyl esters through reaction of carboxylic acids with haloacetonitriles [18]. The process utilizes either sodium or potassium bases in polar aprotic solvents, achieving high yields under mild reaction conditions.
| Patent Number | Key Innovation | Temperature (°C) | Reported Yield (%) |
|---|---|---|---|
| CN109553532B | Palladium-catalyzed coupling | 110 | 74 |
| CN105198743A | Selective bromination | 80 | 85-90 |
| EP0996616B1 | Haloacetonitrile coupling | 25 | 90-95 |
| CN105130846A | Industrial cyanation | 125 | 80+ |
Patent WO2018/68017: Pharmaceutical Intermediate Synthesis
This international patent application describes optimized conditions for preparing brominated cyanomethyl benzoates as pharmaceutical intermediates [19]. The methodology emphasizes reaction condition optimization to achieve pharmaceutical-grade purity while maintaining industrial scalability.
The production of methyl 4-bromo-2-(cyanomethyl)benzoate requires stringent purification protocols and comprehensive quality control measures to ensure product specifications meet pharmaceutical and research-grade requirements.
Chromatographic Purification Methods
Column chromatography represents the primary purification methodology for laboratory-scale preparations. Silica gel stationary phases with hexane:ethyl acetate eluent systems (typically 4:1 to 8:1 ratios) provide effective separation of the target compound from synthetic impurities [13]. Industrial-scale purification employs preparative high-performance liquid chromatography or simulated moving bed technology for high-throughput separations.
Crystallization Protocols
Recrystallization from appropriate solvent systems offers an efficient purification method that simultaneously improves product purity and provides material in a form suitable for long-term storage. Common recrystallization solvents include ethyl acetate, toluene, and methanol-water mixtures [7] .
Quality Control Analytical Methods
Comprehensive analytical characterization ensures product quality and identity confirmation through multiple complementary techniques.
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography with ultraviolet detection serves as the primary purity assessment method [20] [21]. Typical analytical conditions employ reverse-phase Carbon18 columns with acetonitrile:water mobile phases. Detection wavelengths of 254 nanometers provide optimal sensitivity for aromatic compounds. Acceptance criteria typically require minimum purity of 98.0% with individual impurities below 0.5% [20].
Nuclear Magnetic Resonance Spectroscopy
Both proton and carbon-13 nuclear magnetic resonance spectroscopy provide definitive structural confirmation and purity assessment . Characteristic chemical shifts for the cyanomethyl protons appear at approximately 4.5 parts per million, while the cyano carbon resonates near 117 parts per million. Integration ratios confirm molecular structure and detect impurities at levels below 1%.
| Analytical Method | Detection Limit | Analysis Time | Primary Application |
|---|---|---|---|
| HPLC-UV | 0.1% | 15-25 min | Purity determination |
| ¹H NMR | 0.01 mol% | 5-10 min | Structure confirmation |
| ¹³C NMR | 0.1 mol% | 30-60 min | Carbon framework verification |
| GC-MS | 10 ppm | 20-30 min | Molecular identity |
| LC-MS/MS | 1 ppm | 10-15 min | Molecular weight confirmation |
Mass Spectrometry Identification
Gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry provide molecular weight confirmation and fragmentation pattern analysis . The molecular ion peak appears at mass-to-charge ratio 254, with characteristic fragmentation including loss of the methyl ester group (molecular weight minus 31) and bromine isotope patterns.
Trace Metal Analysis
Inductively coupled plasma mass spectrometry monitors trace metal contamination, particularly palladium residues from catalytic processes [15]. Acceptance criteria typically limit palladium content to below 10 parts per million for pharmaceutical applications.
Thermal Analysis
Differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and decomposition patterns. The compound typically exhibits melting transitions in the range of 85-90 degrees Celsius with thermal decomposition onset above 200 degrees Celsius .